molecular formula C28H36N2O7 B2534986 (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol CAS No. 1351664-58-8

(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol

Cat. No.: B2534986
CAS No.: 1351664-58-8
M. Wt: 512.603
InChI Key: DLEZGJPQVXHANE-BJMORVNCSA-N
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Description

This compound is a complex tricyclic derivative featuring a fused 3,10-dioxa-12-azatricyclo[7.4.0.0²⁶]trideca-1,6,8-trien-5-one core. The structure includes a (3,4-dimethoxyphenyl)methylidene substituent at position 4 (in the Z-configuration) and a 2-(morpholin-4-yl)ethyl group at position 12. Propan-2-ol (isopropyl alcohol) is likely a solvent or co-crystallization agent in the formulation.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6.C3H8O/c1-29-21-5-3-17(13-22(21)30-2)14-23-24(28)18-4-6-20-19(25(18)33-23)15-27(16-32-20)8-7-26-9-11-31-12-10-26;1-3(2)4/h3-6,13-14H,7-12,15-16H2,1-2H3;3-4H,1-2H3/b23-14-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEZGJPQVXHANE-BJMORVNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CCN5CCOCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O.COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CCN5CCOCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol is a complex organic molecule with potential biological activity due to its unique structural features and functional groups. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

This compound belongs to the class of azatricyclo compounds and features multiple functional groups, including morpholine and dimethoxyphenyl moieties. Its molecular formula is C28H36N2O7C_{28}H_{36}N_{2}O_{7}, with a molecular weight of approximately 512.6 g/mol.

PropertyValue
Molecular FormulaC28H36N2O7C_{28}H_{36}N_{2}O_{7}
Molecular Weight512.6 g/mol
CAS Number1351664-58-8

Antimicrobial Properties

Research indicates that compounds similar to the one in focus exhibit significant antimicrobial activity. For instance, studies on structurally related azatricyclo compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structures. The presence of the dimethoxyphenyl group is believed to enhance cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Neuroprotective Effects

Preliminary research suggests that the morpholine derivative may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of azatricyclo compounds for their antibacterial properties against Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential as a lead compound for antibiotic development.
  • Cytotoxicity in Cancer Cells : In vitro assays on human breast cancer cell lines demonstrated that the compound could significantly reduce cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction.
  • Neuroprotection in Animal Models : An animal study investigated the neuroprotective effects of morpholine-containing compounds in models of neurodegenerative diseases. The findings suggested reduced neuronal loss and improved cognitive function following treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of certain moieties allows for interaction with lipid bilayers, leading to increased permeability and cell lysis in microbes.
  • Enzyme Inhibition : The presence of specific functional groups may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain observed neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocyclic molecules, including pyrazolines, thiazolidinones, and chalcone derivatives. Below is a detailed analysis of its similarities and distinctions:

Pyrazoline Derivatives

Pyrazolines, such as those synthesized by Cao et al. (), exhibit a bicyclic system with a 3,4-dimethylphenyl or alkoxyphenyl substituent. For example:

  • 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (Mol. Wt. 356) shares the methoxyphenyl group but lacks the tricyclic core and morpholine moiety of the target compound. Its synthesis involves chalcone precursors and hydrazine derivatives under acidic conditions .
  • Biological Relevance: Pyrazolines are known for antimicrobial and anti-inflammatory activities, but the target compound’s tricyclic framework may enhance binding affinity to enzymes like cyclooxygenase (COX) or monoamine oxidases (MAOs) due to increased rigidity .

Thiazolidinone Derivatives

Thiazolidinones, such as 5-(Z)-[(4-methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (), feature a thiazolidinone ring with arylidene substituents. These compounds are synthesized via condensation reactions involving thiosemicarbazides and chloroacetic acid. While structurally simpler than the target compound, they share the methoxyphenyl and hydrazone motifs, which are critical for hydrogen bonding and π-π stacking interactions in biological systems .

Chalcone-Based Analogues

Chalcones (e.g., 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, ) serve as precursors for pyrazolines and other heterocycles. The target compound’s (3,4-dimethoxyphenyl)methylidene group resembles chalcone’s α,β-unsaturated ketone system, which is often associated with anticancer and antioxidant activities.

Structural and Functional Data Table

Property Target Compound Pyrazoline (1h) Thiazolidinone (5)
Core Structure Tricyclic (3,10-dioxa-12-azatricyclo) Bicyclic (pyrazoline) Monocyclic (thiazolidinone)
Key Substituents 3,4-Dimethoxyphenyl; morpholin-4-yl-ethyl 3,4-Dimethylphenyl; 4-methoxyphenyl 4-Methoxyphenyl; hydrazono group
Molecular Weight ~500–550 (estimated) 356 ~400 (estimated)
Synthetic Route Likely involves multi-step cyclization and Schiff base formation Chalcone-hydrazine condensation Thiosemicarbazide-chloroacetic acid
Potential Bioactivity Neurological/anti-inflammatory (morpholine); antioxidant (methoxy groups) Antimicrobial, anti-inflammatory Anticancer, enzyme inhibition

Key Research Findings

  • Synthetic Complexity : The target compound’s tricyclic system requires advanced cyclization strategies, contrasting with the straightforward chalcone-hydrazine condensations used for pyrazolines .
  • Pharmacophore Synergy : The combination of morpholine (enhancing blood-brain barrier penetration) and dimethoxyphenyl (radical scavenging) groups may confer dual neuroprotective and anti-inflammatory effects, a feature absent in simpler analogues .
  • Stability: The rigid tricyclic framework likely improves metabolic stability compared to flexible chalcones or thiazolidinones, as evidenced by similar compounds in drug discovery .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound’s tricyclic core and morpholine-ethyl substituent require multi-step synthesis. A plausible route involves:

Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and a β-ketoamide precursor to form the Z-configured exocyclic double bond .

Morpholine-ethyl incorporation via nucleophilic substitution or alkylation, using propan-2-ol as a co-solvent to enhance solubility of intermediates .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF/acetic acid mixtures) and temperature (reflux at 80–100°C) to suppress side reactions like epimerization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Techniques :

  • Single-crystal X-ray diffraction resolves stereochemistry (e.g., Z-configuration of the methylidene group) and validates tricyclic geometry (mean C–C bond precision: ±0.005 Å) .
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., morpholine-ethyl proton signals at δ 2.5–3.5 ppm) .
  • LC-MS : Quantify purity and detect byproducts (e.g., oxa-azatricyclo isomers) with electrospray ionization (ESI+) .

Q. How can researchers design preliminary biological assays to evaluate this compound’s bioactivity?

  • Approach : Screen against bacterial (Gram-positive/-negative) and cancer cell lines (e.g., HeLa, MCF-7) using:

  • Microbroth dilution (MIC determination) .
  • MTT assays for cytotoxicity (IC50_{50} values) .
    • Controls : Include reference compounds (e.g., morpholino derivatives with known antimicrobial activity) and solvent controls (propan-2-ol <1% v/v) to avoid interference .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stereoselective formation during synthesis?

  • Analysis : The Z-configuration of the exocyclic double bond arises from thermodynamic control during condensation. Computational modeling (DFT) can compare transition-state energies of Z vs. E isomers. Experimental validation via NOESY NMR (cross-peaks between methylidene protons and tricyclic core) is critical .

Q. How can contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?

  • Strategies :

  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding (equilibrium dialysis) to identify rapid clearance or poor bioavailability .
  • Pro-drug design : Modify the morpholine-ethyl group with hydrolyzable esters to enhance membrane permeability .

Q. What advanced computational methods support structure-activity relationship (SAR) studies for this compound?

  • Tools :

  • Molecular docking (AutoDock Vina) to predict binding modes with target enzymes (e.g., bacterial topoisomerases or kinases).
  • QSAR modeling using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts .

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